N-Demethyldiltiazem
Overview
Description
N-Demethyldiltiazem is an active metabolite of the calcium channel blocker diltiazem. It is formed from diltiazem by the cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . This compound is known for its role in cardiovascular pharmacology, particularly in the modulation of calcium channels in vascular smooth muscle and cardiac muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyldiltiazem involves the demethylation of diltiazem. One method includes the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions . The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyldiltiazem undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and cytochrome P450 enzymes.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted esters .
Scientific Research Applications
N-Demethyldiltiazem has several applications in scientific research:
Mechanism of Action
N-Demethyldiltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound binds to specific sites on the calcium channels, blocking their activity and preventing calcium-mediated contraction .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound, which is also a calcium channel blocker with similar pharmacological effects.
Desacetyl Diltiazem: Another metabolite of diltiazem with comparable activity but different metabolic pathways.
Verapamil: A structurally different calcium channel blocker with similar therapeutic uses.
Uniqueness
N-Demethyldiltiazem is unique due to its specific formation pathway and its role as an active metabolite of diltiazem. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of diltiazem .
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMLDISQSWWYOT-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234221, DTXSID60873797 | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-17-0, 86408-45-9 | |
Record name | N-Monodemethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLDILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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